![molecular formula C18H12Cl2N4O2S B4225345 2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B4225345.png)
2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide
Übersicht
Beschreibung
2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide, also known as CUDC-907, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various types of cancers. It is a dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), two important targets in cancer therapy.
Wirkmechanismus
2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide is a dual inhibitor of HDAC and PI3K, two important targets in cancer therapy. HDAC inhibitors have been shown to induce differentiation and apoptosis in cancer cells, while PI3K inhibitors inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. By targeting both HDAC and PI3K, 2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide has a synergistic effect on cancer cells, leading to increased apoptosis and decreased proliferation.
Biochemical and Physiological Effects
2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects on cancer cells. It induces G1 cell cycle arrest, inhibits DNA synthesis, and activates caspase-dependent apoptosis. It also inhibits the PI3K/AKT/mTOR signaling pathway, leading to decreased cell growth and survival. In addition, 2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide is its dual inhibition of HDAC and PI3K, which has a synergistic effect on cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, making it a promising combination therapy. However, one of the limitations of 2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide is its potential toxicity, which has been observed in preclinical studies. Further studies are needed to determine the optimal dosage and administration schedule to minimize toxicity while maximizing efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide. One area of research is the development of combination therapies with 2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide and other cancer treatments, such as immunotherapy and targeted therapies. Another area of research is the identification of biomarkers that can predict response to 2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide, which can help personalize treatment for cancer patients. Finally, further studies are needed to determine the optimal dosage and administration schedule of 2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide to maximize efficacy and minimize toxicity.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancers, including lymphoma, leukemia, breast cancer, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O2S/c19-13-5-6-15(20)17(10-13)27(25,26)23-14-4-1-3-12(9-14)16-11-24-8-2-7-21-18(24)22-16/h1-11,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSJBVGLSDHCCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CN4C=CC=NC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.